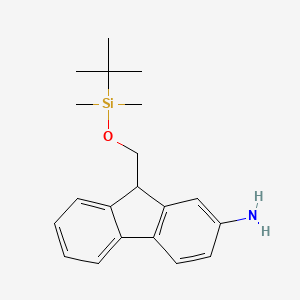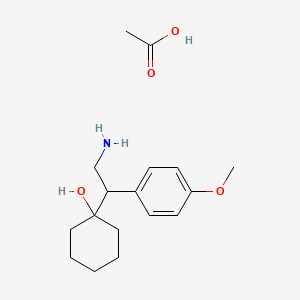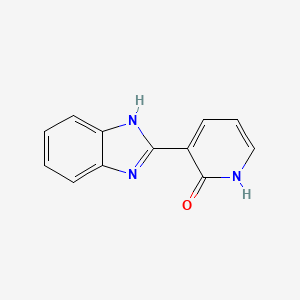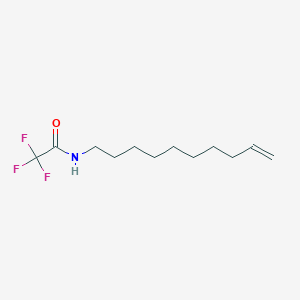![molecular formula C14H14BNO3 B3060848 [4-[[(4-Methylphenyl)amino]-carbonyl]phenyl]boronic acid CAS No. 913198-24-0](/img/structure/B3060848.png)
[4-[[(4-Methylphenyl)amino]-carbonyl]phenyl]boronic acid
Descripción general
Descripción
“[4-[[(4-Methylphenyl)amino]-carbonyl]phenyl]boronic acid” is an aryl boronic acid ester that is majorly used in organic synthesis . It is a white or off-white solid powder .
Molecular Structure Analysis
The molecular formula of “[4-[[(4-Methylphenyl)amino]-carbonyl]phenyl]boronic acid” is C14H14BNO3 . The molecular weight is 255.08 . More detailed structural information, such as bond lengths and angles, would require experimental techniques like X-ray crystallography or computational methods.Chemical Reactions Analysis
Boronic acids and their esters are known for their unique reactivity and are used extensively in organic chemistry. They can participate in various types of reactions, including Suzuki-Miyaura cross-coupling reactions . They can also undergo protodeboronation, a process that involves the removal of the boronate group .Aplicaciones Científicas De Investigación
Organic Synthesis and Medicinal Chemistry
4-Methylphenylboronic acid serves as an essential building block in organic synthesis. Its boronic acid functionality allows for Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds. Researchers use this compound to synthesize complex molecules, including pharmaceutical intermediates and bioactive compounds .
Anticancer Agents and Drug Development
Scientists explore 4-methylphenylboronic acid derivatives as potential anticancer agents. By modifying its structure, researchers aim to enhance selectivity and efficacy against cancer cells. These derivatives may inhibit specific enzymes or pathways involved in tumor growth, making them promising candidates for drug development .
Boronic Acid-Based Sensors
The unique binding properties of boronic acids allow them to interact with diols and sugars. Researchers have developed biosensors using 4-methylphenylboronic acid to detect glucose levels. These sensors find applications in diabetes management and continuous glucose monitoring devices .
Materials Science: Hydrogels and Polymers
Hydrogels containing 4-methylphenylboronic acid can reversibly bind to sugars and other diol-containing molecules. These smart materials respond to changes in environmental conditions (e.g., pH or glucose concentration). Researchers explore their use in drug delivery, wound healing, and tissue engineering .
Catalysis and Asymmetric Synthesis
4-Methylphenylboronic acid derivatives participate in catalytic reactions. Researchers have employed them in asymmetric transformations, where chirality is crucial. These reactions yield enantiomerically enriched products, essential in pharmaceutical synthesis .
Fluorescent Probes and Imaging Agents
By incorporating boronic acid moieties into fluorescent dyes, scientists create probes for specific analytes. 4-Methylphenylboronic acid-based probes can selectively detect sugars, amino acids, and other biomolecules. These probes find applications in cellular imaging and disease diagnostics .
Mecanismo De Acción
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with them .
Mode of Action
This interaction can lead to changes in the target’s function, potentially altering cellular processes .
Biochemical Pathways
Boronic acids are often used in the suzuki-miyaura cross-coupling reaction, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is used in various biochemical pathways, particularly in the synthesis of complex organic compounds .
Pharmacokinetics
It’s important to note that the pharmacokinetic properties of boronic acids can be influenced by their susceptibility to hydrolysis, which can affect their bioavailability .
Result of Action
The interaction of boronic acids with biological targets can lead to changes in cellular processes, potentially resulting in various biological effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of [4-[[(4-Methylphenyl)amino]-carbonyl]phenyl]boronic acid. For instance, the pH can strongly influence the rate of hydrolysis of boronic acids, which can significantly affect their stability and efficacy . Furthermore, the presence of other compounds in the environment can also influence the action of boronic acids.
Propiedades
IUPAC Name |
[4-[(4-methylphenyl)carbamoyl]phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BNO3/c1-10-2-8-13(9-3-10)16-14(17)11-4-6-12(7-5-11)15(18)19/h2-9,18-19H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIZGBYIWLBWDNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00725448 | |
| Record name | {4-[(4-Methylphenyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00725448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[[(4-Methylphenyl)amino]-carbonyl]phenyl]boronic acid | |
CAS RN |
913198-24-0 | |
| Record name | {4-[(4-Methylphenyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00725448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Methyl 8-bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate](/img/structure/B3060777.png)
![(E)-N-({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)hydroxylamine](/img/structure/B3060778.png)
![6-Phenylimidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B3060779.png)
![3-Methyl-[1,2]oxazolo[5,4-c]pyridine](/img/structure/B3060780.png)




![tert-Butyl 6-methoxyspiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B3060788.png)